4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane is a bicyclic organic compound characterized by its unique molecular structure and properties. The compound has the molecular formula and a molecular weight of 202.29 g/mol. It features a bicyclic framework that includes an oxabicyclo structure, which contributes to its chemical reactivity and potential applications in various scientific fields.
The compound is classified under organic compounds, specifically within the category of bicyclic compounds. It is often synthesized for use in research and industrial applications, particularly in organic chemistry and materials science. The compound can be sourced from chemical suppliers specializing in research chemicals.
The synthesis of 4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane typically involves the Diels-Alder reaction, a well-known method in organic chemistry for forming cyclic compounds. In this reaction, a furan reacts with an olefinic or acetylenic dienophile to form the bicyclic structure.
The structural formula of 4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane can be represented as follows:
The compound exhibits a bicyclic structure that includes an ether oxygen atom within the ring system, influencing its chemical behavior and reactivity.
4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane can participate in several types of chemical reactions:
The specific conditions for these reactions depend on the desired product and may involve solvents, catalysts, and temperature controls to optimize yields.
The mechanism of action for 4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane involves its interaction with biological molecules through its oxabicyclo framework. This structure allows it to engage in various chemical reactions that influence biochemical pathways and molecular interactions, making it a valuable subject of study in medicinal chemistry.
The compound exhibits stability under standard laboratory conditions but may react under specific conditions (e.g., strong oxidizing agents).
| Property | Value |
|---|---|
| Molecular Formula | C14H18O |
| Molecular Weight | 202.29 g/mol |
| IUPAC Name | 4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane |
| InChI | InChI=1S/C14H18O/c1... |
| InChI Key | WKPOATAQYLTBJF-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CCC2(C(C1)O2)C3=CC=CC=C3 |
4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
This compound serves as an important model for understanding the behavior of similar chemical structures in various scientific fields, contributing to advancements in both theoretical and applied chemistry contexts.
CAS No.: 3009-34-5
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3
CAS No.: 511-37-5